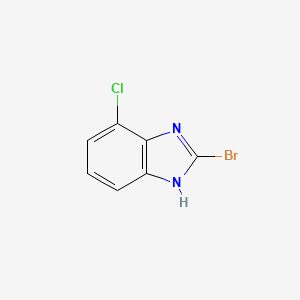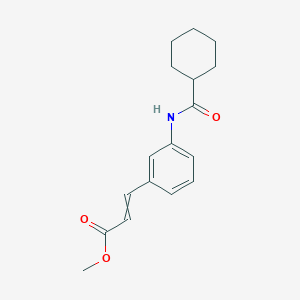
Methyl 2-methoxy-5-(trifluoromethyl)nicotinate
Vue d'ensemble
Description
“Methyl 2-methoxy-5-(trifluoromethyl)nicotinate” is a chemical compound with the formula C9H8F3NO3 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a nicotinic acid core, which is a pyridine ring with a carboxyl group at the 2-position and a trifluoromethyl group at the 5-position. The carboxyl group is esterified with methanol, and there is a methoxy group at the 2-position .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 235.16 . Other physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found.Applications De Recherche Scientifique
Synthesis of Novel Anti-Infective Agents
Methyl 6-chloro-5-(trifluoromethyl)nicotinate, closely related to Methyl 2-methoxy-5-(trifluoromethyl)nicotinate, is used as an intermediate in synthesizing novel anti-infective agents. Its synthesis involves trifluoromethylation of an aryl iodide using a cost-effective and safe process, indicating its utility in pharmaceutical developments (Mulder et al., 2013).
Domino Isomerization to Produce Nicotinates
Methyl nicotinates/6-halonicotinates are synthesized using domino isomerization of 4-propargyl/(3-halopropargyl)-5-methoxyisoxazoles under Fe(II)/Au(I) relay catalysis. This demonstrates the compound's relevance in complex organic syntheses, contributing to pharmaceutical chemistry (Galenko et al., 2017).
Molecular Structure Studies
Research on ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate, a derivative of this compound, reveals insights into polarized electronic structures and crystal formation. This is significant for understanding molecular interactions and drug design (Cobo et al., 2008).
Antiprotozoal Activity
Compounds structurally related to this compound have been studied for their antiprotozoal activity, indicating potential therapeutic applications in treating diseases like trypanosomiasis (Ismail et al., 2003).
Isoxazole Strategy for Synthesis
A method involving isoxazole strategy for the synthesis of fully substituted nicotinates has been developed, showing the compound's importance in creating complex molecular structures (Galenko et al., 2021).
Fluorometric Assay in Biochemistry
The compound plays a role in fluorometric assays, particularly in studying enzyme activities in tissues, highlighting its importance in biochemical research and diagnostics (Sano et al., 1992).
Lewis Acid-promoted Reactions
Lewis acid-promoted nucleophilic displacement reactions involving derivatives of this compound are crucial for the synthesis of nicotinamide and nicotinic acid derivatives, underscoring its versatility in organic chemistry (Abdel-Aziz, 2007).
Propriétés
IUPAC Name |
methyl 2-methoxy-5-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-15-7-6(8(14)16-2)3-5(4-13-7)9(10,11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLOLWKHCLHTCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



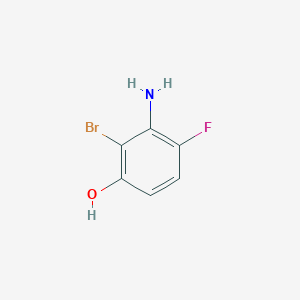

![2-[2-(2-{2-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethanol](/img/structure/B1405103.png)

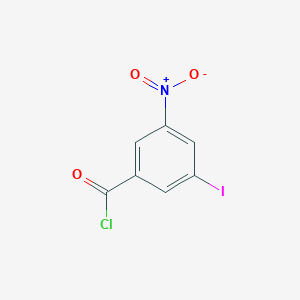
![4-[(3-Phenylmethoxyphenoxy)methyl]benzoic acid](/img/structure/B1405111.png)
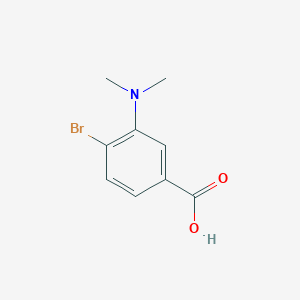

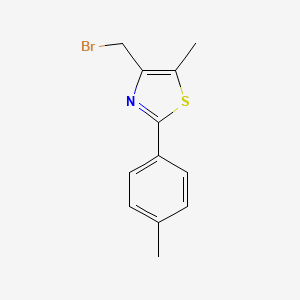
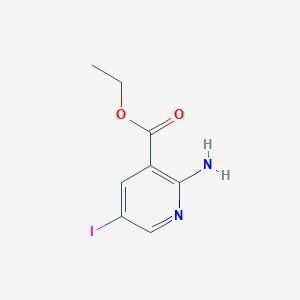

![4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol](/img/structure/B1405119.png)
